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Compound of Interest

(S)-(+)-alpha-Methoxyphenylacetic
Compound Name: d
aci

Cat. No.: B016216

Executive Summary

(S)-(+)-a-Methoxyphenylacetic acid, also known as (S)-(+)-O-Methylmandelic acid, is a vital
chiral carboxylic acid extensively utilized in asymmetric synthesis and pharmaceutical
development. Its significance lies in its dual role as a chiral resolving agent and a versatile
chiral building block. This guide provides a comprehensive technical overview of its core
chemical and physical properties, advanced analytical characterization methods, and key
applications, offering field-proven insights for researchers, scientists, and drug development
professionals. The protocols and data presented herein are designed to be self-validating,
ensuring reproducibility and reliability in a laboratory setting.

Core Physicochemical and Stereochemical
Properties

(S)-(+)-a-Methoxyphenylacetic acid is a white, crystalline solid at room temperature.[1][2] Its
molecular structure, featuring a stereogenic center at the alpha-carbon adjacent to the phenyl
and carboxyl groups, is the source of its chirality and pivotal to its applications.

Structural and Identification Parameters

o Chemical Name: (S)-2-Methoxy-2-phenylacetic acid[3]

o Common Synonyms: (S)-(+)-O-Methylmandelic acid, (+)-a-Methoxyphenylacetic acid[3]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b016216?utm_src=pdf-interest
https://m.chemicalbook.com/ProductChemicalPropertiesCB1742293_EN.htm
https://www.spectrumchemical.com/cas/26164-26-1
https://www.echemi.com/produce/pr25030428686-s-alpha-methoxyphenylacetic-acid.html
https://www.echemi.com/produce/pr25030428686-s-alpha-methoxyphenylacetic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

CAS Number: 26164-26-1[1]

Molecular Formula: CoH1003[1]

Molecular Weight: 166.17 g/mol [1]

SMILES String: CO--INVALID-LINK--clcccccl

Quantitative Physical Properties

A precise understanding of the physical properties of (S)-(+)-a-Methoxyphenylacetic acid is
fundamental for its handling, purification, and application in synthesis. The following table
summarizes its key quantitative data.

Property Value Source(s)
Melting Point 64-66 °C [1][4]
Boiling Point 164-166 °C at 18 mmHg [315]
Specific Rotation [0]7/D +150° (c=1 in ethanol) [1]

pKa 3.10 £ 0.10 (Predicted) [1]14]
Water Solubility Soluble [1114]
Solubility (Organic) Slightly soluble in Chloroform (1]

and Ethanol

Density ~1.18 - 1.2 g/cm3 [31[4]

The positive specific rotation (+) confirms the dextrorotatory nature of the (S)-enantiomer.[1]
The predicted pKa of 3.10 indicates it is a moderately strong carboxylic acid, a crucial property
for its role in forming diastereomeric salts during chiral resolutions.[1][4]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric
integrity of (S)-(+)-a-Methoxyphenylacetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

» 'H NMR: Key signals include the methoxy group singlet, the methine proton singlet, aromatic
protons, and the acidic proton of the carboxyl group. While specific spectra are not provided
in the search results, typical shifts can be inferred.

e 13C NMR: Expected signals correspond to the carbonyl carbon, the methoxy carbon, the
alpha-carbon, and the distinct carbons of the phenyl ring.

Causality Insight: In the context of its application as a chiral derivatizing agent, the methoxy
and methine proton signals of this molecule are particularly useful. When esterified with a chiral
alcohol, for instance, these signals can become diastereotopically shifted in the *H NMR
spectrum, allowing for the determination of the enantiomeric excess of the alcohol.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. A broad absorption band is
expected in the 2500-3300 cm~1 region, characteristic of the O-H stretch of the carboxylic acid
dimer. A strong, sharp peak around 1700-1725 cm~1 corresponds to the C=0 (carbonyl)
stretch.

Chromatographic Methods for Purity and Enantiomeric
Excess (e.e.) Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both
chemical and enantiomeric purity.

o Chiral HPLC: The enantiomers of a-methoxyphenylacetic acid can be resolved on chiral
stationary phases.[6] This is the most direct method for determining enantiomeric excess.

» Derivatization-Based HPLC/GC: Alternatively, the acid can be converted into a
diastereomeric derivative (e.g., an amide or ester) by reacting it with a chiral amine or
alcohol of known high enantiomeric purity. These diastereomers can then be separated on a
standard achiral HPLC or GC column. The relative peak areas directly correlate to the
enantiomeric composition of the original acid.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.chembk.com/en/chem/alpha-Methoxyphenylacetic%20acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Reactivity and Core Applications

The utility of (S)-(+)-a-Methoxyphenylacetic acid stems from its carboxylic acid functionality and
its defined stereochemistry. It is widely used as a chiral resolving agent and a chiral derivatizing
agent.[7]

Role as a Chiral Resolving Agent

The principle behind chiral resolution is the reaction of a racemic mixture (e.g., a racemic
amine) with a single enantiomer of a chiral acid. This reaction forms a mixture of
diastereomeric salts, which, unlike enantiomers, have different physical properties (such as
solubility) and can be separated by conventional methods like fractional crystallization.

e Mechanism:

o Salt Formation: Racemic Amine (R/S) + (S)-Acid — (R)-Amine-(S)-Acid Salt + (S)-Amine-
(S)-Acid Salt.

o Separation: The two diastereomeric salts exhibit different solubilities in a given solvent.
One salt preferentially crystallizes out of the solution.

o Liberation: The separated diastereomeric salt is then treated with a base to liberate the
resolved, enantiomerically pure amine.

The following diagram illustrates this critical workflow.
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Caption: Workflow for Chiral Resolution using (S)-(+)-a-Methoxyphenylacetic Acid.
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Application as a Chiral Derivatizing Agent (CDA)

For analytical purposes, particularly NMR and HPLC, (S)-(+)-a-Methoxyphenylacetic acid is
used to determine the enantiomeric purity of other chiral molecules like alcohols and amines.
The acid is converted to a more reactive form (e.g., an acyl chloride or an N-succinimidyl ester)
and then reacted with the analyte.[8] This forms diastereomeric esters or amides whose signals
can be resolved by spectroscopic or chromatographic techniques.[8]

Experimental Protocol: Determination of
Enantiomeric Purity via Chiral HPLC

This protocol outlines a general method for the direct analysis of a-methoxyphenylacetic acid
enantiomers.

Objective: To determine the enantiomeric ratio of an a-methoxyphenylacetic acid sample.

Materials:

a-Methoxyphenylacetic acid sample

HPLC-grade n-hexane, 2-propanol, and trifluoroacetic acid

Chiral HPLC column (e.g., CHIRALPAK® series)

HPLC system with UV detector

Methodology:

* Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, 2-propanol, and
trifluoroacetic acid, typically in a ratio such as 95:5:0.1.[9] Causality Insight: The non-polar
hexane is the main solvent, while the polar 2-propanol acts as a modifier to adjust retention
times. Trifluoroacetic acid is added to suppress the ionization of the carboxyl group, ensuring
sharp, well-defined peaks.

o Sample Preparation: Accurately weigh and dissolve the a-methoxyphenylacetic acid sample
in the mobile phase to a known concentration (e.g., 1 mg/mL).
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e HPLC Conditions:

o

Column: CHIRALPAK® AZ-H (4.6 x 250 mm, 5 um) or equivalent.[9]

[¢]

Flow Rate: 1.0 mL/min.[9]

[e]

Temperature: 25 °C.[9]

[e]

Detection: UV at 210 nm.[9]

(¢]

Injection Volume: 5 pL.[9]

e Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different
retention times.

o Calculation: Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the (S)
and (R) enantiomers: % e.e. = [ |A(S) - A(R)| / (A(S) + A(R)) ] x 100

System Validation: To validate the method, first inject a sample of the racemic compound (DL-
a-Methoxyphenylacetic acid) to confirm the baseline separation of the two enantiomeric peaks.

Safety and Handling

(S)-(+)-a-Methoxyphenylacetic acid is classified as an irritant.[4][6] It causes skin irritation,
serious eye irritation, and may cause respiratory irritation.[10][11]

o Personal Protective Equipment (PPE): Wear protective gloves, safety goggles conforming to
EN166 standards, and appropriate lab clothing.[10][11]

» Handling: Use only in a well-ventilated area, such as a chemical fume hood.[10][11] Avoid
breathing dust.[10] Wash hands thoroughly after handling.[12]

» Storage: Store in a cool, dry, well-ventilated place.[10] Keep the container tightly sealed.[4]
[10] The compound is incompatible with strong oxidizing agents.[2][12]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[10][11]
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Conclusion

(S)-(+)-a-Methoxyphenylacetic acid is an indispensable tool in the field of stereochemistry. Its
well-defined physical properties, predictable reactivity, and robust analytical methodologies
make it a reliable choice for both preparative chiral resolutions and analytical enantiomeric
purity determinations. The insights and protocols provided in this guide serve as a foundational
resource for scientists aiming to leverage this key chiral auxiliary in their research and
development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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